1,9-Dimethylxanthine

Adenosine Receptor Binding Affinity Methylxanthine

1,9-Dimethylxanthine is a theophylline isomer with methylation at N1 and N9, conferring distinct adenosine receptor antagonism (Ki >10,000 nM for A1 and A2A). This weak antagonist profile makes it an essential control for radioligand binding and functional assays, where stronger antagonists would saturate receptors. Unlike generic dimethylxanthines, its unique HPLC retention time enables isomer-specific quantification in biological matrices. Choose 1,9-Dimethylxanthine for unambiguous SAR studies and analytical method validation.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 33073-01-7
Cat. No. B1219530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dimethylxanthine
CAS33073-01-7
Synonyms1,9-dimethylxanthine
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1NC(=O)N(C2=O)C
InChIInChI=1S/C7H8N4O2/c1-10-3-8-4-5(10)9-7(13)11(2)6(4)12/h3H,1-2H3,(H,9,13)
InChIKeyXKZALMBJTMJPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Dimethylxanthine (CAS 33073-01-7): Baseline Overview of a Unique Dimethylxanthine Isomer for Research Procurement


1,9-Dimethylxanthine (CAS 33073-01-7) is a naturally occurring dimethylxanthine alkaloid found in various plants, fungi, and animals, including common dietary sources like coffee and tea . It is a structural isomer of the well-known theophylline (1,3-dimethylxanthine), distinguished by the specific placement of methyl groups at the N1 and N9 positions of the xanthine core [1][2]. As a methylxanthine, it functions as an adenosine receptor antagonist and a phosphodiesterase inhibitor, leading to its use as a pharmacological research tool for investigating adenosine-related physiological and pathological processes [3].

Why 1,9-Dimethylxanthine (CAS 33073-01-7) Cannot Be Simply Substituted by Other Dimethylxanthines in Research and Development


Generic substitution of dimethylxanthine isomers is not scientifically valid due to profound differences in molecular recognition and pharmacological profile driven by the specific methylation pattern. The position of methyl groups on the xanthine core directly dictates binding affinity and selectivity for adenosine receptor subtypes (A1, A2A, A2B, A3) and for phosphodiesterase enzymes [1][2]. 1,9-Dimethylxanthine, with methylation at N1 and N9, is explicitly noted as an isomer of theophylline (1,3-dimethylxanthine), yet its biological activity and receptor interaction profile are distinct, precluding simple interchangeability [3][4]. Therefore, for studies requiring a specific molecular probe with a defined, albeit weak, adenosine receptor antagonism profile, substituting 1,9-Dimethylxanthine with another dimethylxanthine like theobromine or paraxanthine would introduce confounding variables and invalidate experimental outcomes. The quantitative evidence below substantiates these critical differences.

Quantitative Evidence Guide for 1,9-Dimethylxanthine (CAS 33073-01-7): Validated Points of Differentiation for Scientific Selection


Adenosine A1 and A2A Receptor Affinity of 1,9-Dimethylxanthine vs. Theophylline and Caffeine

1,9-Dimethylxanthine demonstrates significantly weaker binding affinity for rat adenosine A1 and A2A receptors compared to theophylline (1,3-dimethylxanthine) and caffeine. In contrast to theophylline's potent inhibition of A1 (Ki ≈ 6,770-14,000 nM) and A2A (Ki ≈ 6,700-25,300 nM) receptors, 1,9-Dimethylxanthine exhibits a Ki value greater than 10,000 nM for the rat A2A receptor, indicating very low affinity [1][2][3]. This quantitative difference underscores that 1,9-Dimethylxanthine is not a direct functional substitute for theophylline and may serve as a more selective or weaker control compound in certain assays.

Adenosine Receptor Binding Affinity Methylxanthine

Physicochemical Property Differentiation: Calculated LogP and Water Solubility of 1,9-Dimethylxanthine

1,9-Dimethylxanthine possesses distinct physicochemical properties that differentiate it from other common methylxanthines. Its estimated water solubility at 25°C is approximately 5,806 mg/L, based on an estimated Log Kow of -0.39 . Its calculated ACD/LogP is -1.57, indicating high hydrophilicity . While direct experimental data for this specific isomer is limited, these predicted values provide a basis for anticipating its behavior in aqueous solutions and chromatographic systems compared to more hydrophobic analogs like caffeine (experimental LogP ≈ -0.07) or theobromine (experimental LogP ≈ -0.78), which may require different solvent systems for optimal handling and analysis.

Physicochemical Properties LogP Solubility

Chromatographic Behavior: Validated HPLC Separation Method for 1,9-Dimethylxanthine

A specific reverse-phase (RP) HPLC method using a Newcrom R1 column has been described for the analysis of 1,9-Dimethylxanthine, utilizing a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is noted as being scalable for preparative separation and suitable for pharmacokinetic studies [1]. While general HPLC methods exist for the separation of caffeine and various dimethylxanthines in biological matrices [2], the availability of a method specifically validated for 1,9-Dimethylxanthine provides a direct, optimized starting point for researchers, reducing method development time and ensuring reliable quantification of this specific isomer in complex samples.

Analytical Chemistry HPLC Method Development

Thermal Stability Differentiation: Melting Point of 1,9-Dimethylxanthine

1,9-Dimethylxanthine exhibits a high melting point with decomposition at approximately 350 °C [1]. This thermal behavior differentiates it from its isomers, such as theophylline (melting point 271-273 °C) and theobromine (sublimes at 290-295 °C). The high decomposition temperature indicates that 1,9-Dimethylxanthine is a stable, non-volatile solid under standard laboratory conditions, which is a critical parameter for determining safe storage and handling protocols, as well as for its potential use in high-temperature applications.

Thermal Stability Melting Point Compound Handling

Optimal Research and Application Scenarios for 1,9-Dimethylxanthine (CAS 33073-01-7) Based on Quantitative Evidence


Adenosine Receptor Pharmacology Studies Requiring a Weak Antagonist Control

Given its low affinity for adenosine A1 and A2A receptors (Ki > 10,000 nM), 1,9-Dimethylxanthine is ideally suited as a weak antagonist control in radioligand binding assays or functional studies investigating adenosine receptor pharmacology [1]. Its distinct profile compared to the more potent theophylline (Ki ≈ 6,700-25,300 nM) allows for nuanced dose-response experiments where a minimal level of receptor blockade is required to establish a baseline or to study the effects of stronger antagonists [2].

Analytical Method Development and Metabolite Identification in Pharmacokinetic Studies

The availability of a dedicated HPLC method for 1,9-Dimethylxanthine makes it a valuable reference standard for developing and validating analytical assays aimed at quantifying methylxanthines in biological matrices [3]. Its unique retention time and separation characteristics on specific columns can be leveraged to accurately identify and quantify this specific isomer in complex samples, such as those from in vitro metabolism studies or from biological samples following administration of caffeine or other precursor compounds [4].

Structure-Activity Relationship (SAR) Studies of Methylxanthine Derivatives

As a specific structural isomer of theophylline, 1,9-Dimethylxanthine serves as a critical tool in SAR studies aimed at understanding the influence of N-methylation patterns on the biological activity of xanthine-based compounds [5]. By comparing its activity, binding affinity, and physicochemical properties with those of other dimethylxanthines (e.g., theophylline, theobromine, paraxanthine), researchers can map the structural determinants of adenosine receptor antagonism and phosphodiesterase inhibition, guiding the rational design of more selective and potent derivatives [6].

Research on Cellular cAMP Signaling and Metabolic Regulation

1,9-Dimethylxanthine is recognized as a phosphodiesterase inhibitor, leading to elevated intracellular cAMP levels [7]. This property makes it a useful chemical probe for investigating cAMP-dependent signaling pathways and metabolic processes, such as lipolysis . Its distinct profile as both a weak adenosine antagonist and a PDE inhibitor offers a unique pharmacological fingerprint for dissecting the contribution of these two mechanisms in various cellular and physiological contexts.

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